molecular formula C11H16N2O2 B13218764 1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid

1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13218764
M. Wt: 208.26 g/mol
InChI Key: JRBRHDRRFOPFHY-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a methyl group and an imidazole ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the cyclohexyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The methylcyclohexyl group can be introduced through alkylation reactions using suitable alkyl halides .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

    Cyclohexylimidazole: Similar structure but lacks the carboxylic acid group.

    Methylimidazole: Contains the imidazole ring with a methyl group but lacks the cyclohexyl ring.

    Cyclohexylcarboxylic acid: Features the cyclohexyl ring and carboxylic acid group but lacks the imidazole ring.

Uniqueness: 1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the cyclohexyl ring, imidazole ring, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(3-methylcyclohexyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-8-3-2-4-9(5-8)13-6-10(11(14)15)12-7-13/h6-9H,2-5H2,1H3,(H,14,15)

InChI Key

JRBRHDRRFOPFHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2C=C(N=C2)C(=O)O

Origin of Product

United States

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